molecular formula C39H44O6 B161543 Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside CAS No. 131684-77-0

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside

Cat. No. B161543
M. Wt: 608.8 g/mol
InChI Key: UJKZBFGKKCLGDY-HZZPCSLVSA-N
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Description

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a chemical compound with the molecular formula C39H44O6 . It has a molecular weight of 608.76 .


Synthesis Analysis

The synthesis of this compound involves the concept of armed-disarmed synthesis . This concept suggests that n-pentenyl glycosides undergo chemospecific cleavage with N-bromosuccinimide under conditions that leave a wide variety of other protecting groups unaffected . The type of protecting group placed on the C2 oxygen can make the n-pentenyl glycoside more or less reactive .


Molecular Structure Analysis

The InChI key for this compound is UJKZBFGKKCLGDY-HZZPCSLVSA-N . The canonical SMILES string is C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 .


Chemical Reactions Analysis

The reaction of this compound involves the formation of cyclic halonium ions, which are formed reversibly . The electron density on the glycosidic oxygen is depleted in 2-O-acyl derivatives, making nucleophilic attack of this oxygen on the halonium ion less favored .


Physical And Chemical Properties Analysis

This compound has a boiling point of 696.8ºC at 760mmHg and a density of 1.15g/cm3 .

Future Directions

The future directions of this compound could involve further exploration of its synthesis and reactivity. The armed-disarmed concept used in its synthesis could be further explored for the synthesis of other complex molecules .

properties

IUPAC Name

(3R,4S,5S,6R)-2-pent-4-enoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44O6/c1-2-3-16-25-41-39-38(44-29-34-23-14-7-15-24-34)37(43-28-33-21-12-6-13-22-33)36(42-27-32-19-10-5-11-20-32)35(45-39)30-40-26-31-17-8-4-9-18-31/h2,4-15,17-24,35-39H,1,3,16,25-30H2/t35-,36+,37+,38-,39?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKZBFGKKCLGDY-HZZPCSLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside

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